Cas no 874-42-0 (2,4-Dichlorobenzaldehyde)

2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde
874-42-0
C7H4Cl2O
175.012060165405
MFCD00003305
40146
13404

2,4-Dichlorobenzaldehyde Properties

Names and Identifiers

    • 2,4-Dichlorobenzaldehyde
    • 2,4-DCAD
    • 2.4-Dichlorobenzaldehyde
    • 1,3-Dichloro-4-formylbenzene
    • 2,4-Cl2-benzaldehyde
    • 2,4-Cl2C6H3CHO
    • 2,4-Cl2C6H4CHO
    • 2,4-Cl2PhCHO
    • 2,4-DICHLORBENZALDEHYD
    • 2,4-Dichlorobenzalde
    • 2,4-dichloro-benzaldehyd
    • 2,4-Dichlorobenzaldehyd
    • 2,4-DICHLOROBENZALDEHYDE (2,4-DCBA)
    • 2,4-DICHLOROBENZALDEHYDE FOR SYNTHESIS
    • 2,4-dichlorobenzencarbaldehyde
    • 2,4-dichlorobenzyl aldehyde
    • Benzaldehyde,2,4-dichloro
    • DICHLOROBENZALDEHYDE
    • Benzaldehyde, 2,4-dichloro-
    • 2,4-dichloro benzaldehyde
    • 2,4-dichloro-benzaldehyde
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Z08QL2124R
    • NSC8762
    • DSSTox_CID_2130
    • 2,4-di-chlorobenzaldehyde
    • 2,4 dichloro benzaldehyde
    • DSSTox_RID_76500
    • DSSTox_GSID_22130
    • KSC448O3H
    • 2,4-bis(chloranyl)benzaldehyde
    • 2,4-D
    • 2,4-Dichlorobenzaldehyde (ACI)
    • 2,4-Dichlorophenylcarboxaldehyde
    • NSC 8762
    • o,p-Dichlorobenzaldehyde
    • SCHEMBL95435
    • 874-42-0
    • AI3-16063
    • W-104022
    • NS00019855
    • A842216
    • EN300-18374
    • CS-W017473
    • 2,4-Dichlorobenzaldehyde; 2,4-Dichlorophenylcarboxaldehyde; NSC 8762; o,p-Dichlorobenzaldehyde
    • Q27294829
    • D0330
    • AC-11246
    • DTXSID1022130
    • DB-076953
    • (2,4-dichlorophenyl)formaldehyde
    • DICHLOROBENZALDEHYDE, 2,4-
    • O,P-DICHLOROBENZALDEHYDE
    • NSC-8762
    • CCRIS 6013
    • Tox21_201217
    • 2,4-DICHLOROBENZALDEHYDE
    • D71088
    • CAS-874-42-0
    • NCGC00091704-01
    • 2,4-Dichlorobenzaldehyde, 99%
    • (2,4-dichloro-phenyl)-methanone
    • AKOS000118972
    • EINECS 212-861-1
    • UNII-Z08QL2124R
    • 2,4-DICHLOROPHENYLCARBOXALDEHYDE
    • STK299308
    • Z57127525
    • MFCD00003305
    • DTXCID302130
    • NCGC00258769-01
    • PS-6004
    • NCGC00091704-02
    • F2190-0604
    • CHEMBL1531235
    • AH-034/32850055
    • +Expand
    • MFCD00003305
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • 1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
    • O=CC1C(Cl)=CC(Cl)=CC=1
    • 471601

Computed Properties

  • 173.96400
  • 0
  • 1
  • 1
  • 173.96392
  • 10
  • 127
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • nothing
  • 0
  • 17.1

Experimental Properties

  • 2.80590
  • 17.07000
  • 1.5756 (estimate)
  • <0.1 g/100 mL at 24 ºC
  • 233 °C(lit.)
  • 71.0 to 74.0 deg-C
  • Fahrenheit: 275 ° f < br / > Celsius: 135 ° C < br / >
  • White or nearly white prismatic crystals
  • Soluble in methanol; Absolute ethanol; Ether and acetone, insoluble in water.
  • Air Sensitive
  • 1.3456 (rough estimate)

2,4-Dichlorobenzaldehyde Security Information

  • GHS05 GHS05
  • 2
  • 8
  • S26-S36/37/39-S45-S61-S37/39
  • III
  • R36/37/38
  • C C N N
  • UN 3261 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at room temperature
  • III
  • 34-51/53
  • Danger
  • Yes
  • 8

2,4-Dichlorobenzaldehyde Customs Data

  • 2913000090
  • China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2,4-Dichlorobenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G7P-25g
2,4-Dichlorobenzaldehyde
874-42-0 98%
25g
$12.00 2024-04-20
A2B Chem LLC
AB60181-25g
2,4-Dichlorobenzaldehyde
874-42-0 98%
25g
$11.00 2024-04-19
abcr
AB115373-100 g
2,4-Dichlorobenzaldehyde, 98%; .
874-42-0 98%
100g
€58.50 2023-05-10
Alichem
A014000086-250mg
2,4-Dichlorobenzaldehyde
874-42-0 97%
250mg
$484.80 2023-08-31
Ambeed
A599282-25g
2,4-Dichlorobenzaldehyde
874-42-0 98%
25g
$14.0
Apollo Scientific
OR7968-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
£65.00 2023-09-02
ChemScence
CS-W017473-1000g
2,4-Dichlorobenzaldehyde
874-42-0 99.24%
1000g
$96.0 2021-09-02
Enamine
EN300-18374-0.05g
2,4-dichlorobenzaldehyde
874-42-0 96%
0.05g
$19.0 2023-11-13
eNovation Chemicals LLC
D519949-25g
2,4-Dichlorobenzaldehyde
874-42-0 97%
25g
$200 2022-10-15
Fluorochem
065130-100g
2,4-Dichlorobenzaldehyde
874-42-0 97%
100g
£48.00 2022-03-01

2,4-Dichlorobenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridylamine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  4 h, rt
Reference
Water tolerant base free Copper (I) catalyst for the selective aerobic oxidation of primary alcohols
Lagerspets, Emi; et al, Molecular Catalysis, 2022, 520,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 4 h, rt
Reference
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; et al, Scientific Reports, 2020, 10(1),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  1 h, reflux
Reference
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, 50 °C
Reference
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Ethyl acetate ;  20 h, rt
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Strontium permanganate Catalysts: Aluminum chloride ;  1.5 h, 70 °C
Reference
Selective oxidative cleavage of benzylic and allylic oximes to their carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under solvent-free conditions
Gholizadeh, M.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1836-1838

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 17 min, 60 - 70 °C
Reference
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride
Reference
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; et al, Organic Reactions (Hoboken, 2000, 56,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Zinc oxide (ZnO) Solvents: Water ;  150 min, 140 - 150 °C; 150 °C → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; et al, Xiandai Nongyao, 2005, 4(4), 12-13

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Water
Reference
Synthesis of 2,4-dichlorobenzaldehyde
Fu, Dingyi, Nongyao, 2000, 39(9), 12-17

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hexamethyldisiloxane
Reference
A convenient synthesis of benzaldehydes by the iron(III) chloride-catalyzed reaction of benzylidene dichlorides with hexamethyldisiloxane
Nakano, Taichi; et al, Nippon Kagaku Kaishi, 1985, (7), 1504-5

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2010157-74-9 (magnetic core-shell nanoparticle-supported) Solvents: Polyethylene glycol ;  7 h, 80 °C
Reference
Efficient and green oxidation of alcohols with tert-butyl hydrogen peroxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex
Rostami, Amin; et al, Comptes Rendus Chimie, 2017, 20(4), 435-439

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide ;  3 min, heated
Reference
Microwave-assisted oxidation of alcohols with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) under solvent-free conditions
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(5), 1257-1260

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
Reference
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridine, 4-ethenyl-, homopolymer, (hydrogen tribromide) Solvents: Dichloromethane ,  Water ;  55 min, rt
Reference
Poly(4-vinylpyridinium tribromide) as metal-free and recoverable oxidizing agent for the selective oxidation of alcohols, and oxidative deprotection of trimethylsilyl ethers
Zolfigol, Mohammad Ali; et al, Journal of the Iranian Chemical Society, 2012, 9(1), 13-18

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfuric acid (silica-supported) Solvents: Toluene ;  1 min, reflux
Reference
A rapid and efficient procedure for deprotection of 1,1-diacetates catalysed by silica sulfate
Jin, Tong-Shou; et al, Journal of Chemical Research, 2005, (7), 438-439

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate Solvents: Toluene ;  3 min, reflux
Reference
A rapid and practical method for deprotection of 1,1-diacetates catalyzed by zirconium sulfate tetrahydrate-silica gel
Jin, T.; et al, Journal of Sciences, 2004, 15(2), 139-142

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Silica (sulfated) Solvents: Toluene ,  Water ;  2.5 min, reflux
Reference
Rapid and efficient procedure for decomposition of 1,1-diacetates catalyzed by silica sulfate
Jin, Tong-Shou; et al, Youji Huaxue, 2006, 26(1), 103-106

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  rt; 5 min, 100 °C
Reference
Novel deprotection method of aryl aldehyde bisulfite adducts with recoverable [BPy]FeCl4 as a new ionic liquid catalyst
Khodaei, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 69-72

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, rt
Reference
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Letters in Organic Chemistry, 2006, 3(11), 872-876

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  30 min, rt
Reference
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Water Catalysts: Molybdenum oxide (MoO3) ,  Potassium bromate Solvents: Acetonitrile ,  Water ;  2.5 h, reflux
Reference
KBrO3/MoO3: an efficient reagent system for the oxidative deprotection of semicarbazones, 1,1-diacetates and acetals
Shirini, Farhad; et al, Chinese Chemical Letters, 2009, 20(5), 514-518

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Chromium trioxide (supported on sodium hydrogen sulfate) ,  Sulfuric acid, sodium salt, hydrate (chromium support) Solvents: Acetonitrile ;  2 min, rt
Reference
Efficient oxidative cleavage of C = N using chromium trioxide supported on NaHSO4.H2O
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2007, (1), 34-39

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Acetonitrile ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; et al, Green Chemistry, 2022, 24(10), 4041-4049

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Triethylsilane Catalysts: Manganese dichloride Solvents: 1,4-Dioxane ;  4 h, 1 atm, 70 °C
Reference
An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles
Lakshmi, Parvathi K.; et al, Synthetic Communications, 2022, 52(15), 1628-1634

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Reference
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Cleavage of ketones with alkalies. I. Chloroacetophenones
Lock, Gunther; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 916-25

Synthetic Circuit 31

Reaction Conditions
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  20 min, 50 °C
Reference
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Alumina ,  Peroxymonosulfate
Reference
Efficient method for selective cleavage of acetals and ketals using peroxymonosulfate on alumina under solvent-free conditions
Subhas Bose, D.; et al, Synthesis, 2000, (1), 67-68

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Sodium bisulfate ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, 90 °C
Reference
Solvent-free oxidation of organic compounds with Fe(NO3)3.9H2O catalyzed by NaHSO4.H2O
Shirini, F.; et al, Journal of the Iranian Chemical Society, 2008, 5(3), 420-424

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 - 60 min, reflux; reflux → rt
Reference
Oxidation of benzyl halides and related compounds to carbonyl compounds using hydrogen peroxide catalysed by TEMPO in water
He, Ying; et al, Journal of Chemical Research, 2013, 37(1), 22-24

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  rt; 15 min, heated
Reference
Microwave-assisted Kornblum oxidation of organic halides
Xu, Gang; et al, Chinese Chemical Letters, 2007, 18(6), 643-646

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) ;  10 h, 70 °C
Reference
Using choline nitrate as solvent and oxidant in direct oxidation of organic halides and alcohols to aldehyde and its derivatives
Jafari, Mohammadreza; et al, Journal of Molecular Structure, 2022, 1264,

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 10 h, 120 °C
Reference
Chemoselective Oxidative C(CO)-C(methyl) Bond Cleavage of Methyl Ketones to Aldehydes Catalyzed by CuI with Molecular Oxygen
Zhang, Lin; et al, Angewandte Chemie, 2013, 52(43), 11303-11307

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
2.1 Reagents: Triisopropylsilane ,  Dipotassium phosphate Catalysts: 3-Isocyanobenzonitrile Solvents: Acetonitrile ,  Water ;  72 h, rt
Reference
Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals
Russo, Camilla; et al, Chemistry - A European Journal, 2023, 29(60),

Synthetic Circuit 39

Reaction Conditions
1.1 Reagents: Tungstate(5-), cobaltatetetracosa-μ-oxotetra-μ4-oxododecaoxododeca-, potassium (… Solvents: Acetonitrile ,  Water ;  18 min, heated
Reference
Efficient and selective oxidative decarboxylation of aryl carboxylic acids into the corresponding aldehydes and ketones using K5Co(III)W12O40 as a green oxidant under microwave and conventional heating
Farhadi, S.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 470-476

Synthetic Circuit 40

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Oxygen ,  Mercuric oxide Solvents: Methanol ,  Acetonitrile ;  3 - 6 h, 25 °C
Reference
Decarboxylative photooxygenation of arylacetic acids by using mercuric oxide
Habibi, Mohammad H.; et al, Journal of Chemical Research, 2004, (4), 296-297

2,4-Dichlorobenzaldehyde Raw materials

2,4-Dichlorobenzaldehyde Preparation Products

2,4-Dichlorobenzaldehyde Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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Wednesday, 11 December 2024 17:02

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